molecular formula C10H8N4O B14401761 6-Azido-8-methoxyquinoline CAS No. 88609-18-1

6-Azido-8-methoxyquinoline

Katalognummer: B14401761
CAS-Nummer: 88609-18-1
Molekulargewicht: 200.20 g/mol
InChI-Schlüssel: RNNHYYWRRGAFHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azido-8-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The azido group in this compound makes it a valuable intermediate for various chemical reactions, particularly in the synthesis of other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Azido-8-methoxyquinoline can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired azido compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Azido-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted quinolines with various functional groups.

    Reduction: Conversion to 6-amino-8-methoxyquinoline.

    Cycloaddition: Formation of triazole derivatives.

Wirkmechanismus

The mechanism of action of 6-Azido-8-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The azido group can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Azido-8-methoxyquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and enables specific chemical transformations that are not possible with other quinoline derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .

Eigenschaften

CAS-Nummer

88609-18-1

Molekularformel

C10H8N4O

Molekulargewicht

200.20 g/mol

IUPAC-Name

6-azido-8-methoxyquinoline

InChI

InChI=1S/C10H8N4O/c1-15-9-6-8(13-14-11)5-7-3-2-4-12-10(7)9/h2-6H,1H3

InChI-Schlüssel

RNNHYYWRRGAFHT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC(=C1)N=[N+]=[N-])C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.